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Compound of Interest

Compound Name: Sulfabenzamide-d4

Cat. No.: B13849552

An In-depth Technical Guide to the Physical Characteristics of Deuterated Sulfabenzamide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of
deuterated sulfabenzamide. It is intended to be a technical resource, offering quantitative data,
detailed experimental methodologies, and visual representations of key processes and
pathways relevant to the study of this compound. Deuteration, the selective replacement of
hydrogen with its isotope deuterium, can significantly alter a drug's pharmacokinetic profile by
affecting its metabolism.[1][2] Understanding the physical properties of the deuterated form is a
critical step in pre-formulation and drug development.[3][4][5]

Molecular and Physicochemical Properties

Deuterated sulfabenzamide, such as Sulfabenzamide-d4, is primarily utilized as an internal
standard for quantitative analysis or as a tracer in metabolic studies.[1] While extensive public
data on the specific physical characteristics of its deuterated forms are limited, we can infer
properties based on its non-deuterated counterpart and the known effects of deuteration.
Deuteration can lead to changes in properties like melting point, solubility, and hydrophobicity.

[6]7]

General Properties
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The following table summarizes key computed and experimental properties for sulfabenzamide.

The molecular weight is adjusted for a tetra-deuterated version (Sulfabenzamide-d4), where

four hydrogen atoms are replaced by deuterium.

Property

Value
(Sulfabenzamide)

Value
(Sulfabenzamide-
d4, Calculated)

Data Source

Molecular Formula C13H12N203S C13HsD4aN203S [81[9][10]
Molecular Weight 276.31 g/mol Approx. 280.33 g/mol [81I9][10]
_ , Not specified

White to off-white
Appearance . (Expected to be [10]

solid o

similar)

pKa (Strongest Acidic)  4.32 Not specified [11]
pKa (Strongest Basic)  2.09 Not specified [11]
XLogP 0.08 - 1.69 Not specified [4][11]
Polar Surface Area 89.26 - 97.6 A2 Not specified [418111]
Hydrogen Bond

2 2 [4][11]
Donors
Hydrogen Bond

4-5 4-5 [4][11]
Acceptors
Rotatable Bonds 2-4 2-4 [4][11]

Solubility

Solubility is a critical parameter for drug formulation and bioavailability.[3] Sulfabenzamide itself

is poorly soluble in water.
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Solubility
Solvent . Data Source
(Sulfabenzamide)

Insoluble; 0.134 mg/mL
Water _ [11][12]
(predicted)

55 mg/mL (199.05 mM); 100
DMSO mg/mL (361.91 mM) with [10][12]

ultrasonic assistance

Ethanol Insoluble [12]

Note: Deuteration can sometimes increase the aqueous solubility of a compound. For instance,
flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated form.[7]

Thermal Properties

Thermal analysis provides insights into the purity, polymorphism, and stability of an active
pharmaceutical ingredient (API).[13][14]

Property Value
Melting Point Not specified
Heat of Fusion Not specified

Note: Studies on other deuterated compounds have shown that deuteration can lead to a lower
melting point and heat of fusion compared to the parent compound.[7]

Experimental Protocols for Physicochemical
Characterization

A thorough investigation of the physical and chemical properties of an API is fundamental for
quality control in the pharmaceutical industry.[3] The following are standard methodologies
used to characterize compounds like deuterated sulfabenzamide.

Workflow for APl Physicochemical Characterization
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The following diagram illustrates a typical workflow for the comprehensive characterization of
an Active Pharmaceutical Ingredient (API).

API Sample Acquisition

Chemical & Structural Characterization
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Caption: General workflow for API physical and chemical characterization.

X-Ray Powder Diffraction (XRPD)

e Purpose: To identify the crystalline form (polymorph) of the API and determine its degree of
crystallinity.[3][14] Different polymorphs can have significantly different physical properties,
including solubility and stability.[5]

+ Methodology: A representative sample of deuterated sulfabenzamide powder is gently
packed into a sample holder. The sample is then irradiated with a monochromatic X-ray
beam, and the diffraction pattern is recorded as the angle of the detector is varied. The
resulting diffractogram, a plot of intensity versus diffraction angle (20), serves as a fingerprint
for the specific crystalline solid phase.

Differential Scanning Calorimetry (DSC)
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» Purpose: To determine the melting point, heat of fusion, and to detect polymorphism.[13][14]

o Methodology: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed
in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a
reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled
atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow
required to maintain the sample and reference at the same temperature. An endothermic
peak on the resulting thermogram indicates the melting point of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Purpose: To confirm the chemical structure, assess isotopic purity (confirming deuteration),
and identify any residual solvents or impurities.[3][15]

» Methodology: A sample of deuterated sulfabenzamide is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds).[16] The solution is placed in an NMR tube and inserted into the
spectrometer.

o 'H NMR: Used to observe proton signals. For deuterated sulfabenzamide, the absence or
significant reduction of signals at specific positions confirms successful deuteration. The
sulfonamide proton typically appears as a singlet at a high chemical shift (6 8-11 ppm).[17]
[18]

o BBC NMR: Provides information about the carbon skeleton of the molecule.

o 2H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a definitive
confirmation of the deuteration sites and isotopic enrichment.[15]

Mass Spectrometry (MS)

e Purpose: To confirm the molecular weight of the deuterated compound and to study its
fragmentation patterns, which can aid in structural elucidation.

+ Methodology: The sample is introduced into the mass spectrometer via a suitable ionization
source (e.g., Electrospray lonization - ESI). The instrument measures the mass-to-charge
ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide an
accurate mass measurement to confirm the elemental composition. Tandem mass
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spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting
daughter ions, providing structural information.[19][20] Hydrogen-Deuterium Exchange
(HDX) Mass Spectrometry is a powerful technique to study protein dynamics but the
principles of H/D exchange are also fundamental to the synthesis and analysis of deuterated
small molecules.[21][22][23][24]

Fourier-Transform Infrared (FTIR) Spectroscopy

e Purpose: To identify the functional groups present in the molecule.

» Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and
pressed into a pellet, or analyzed as a thin film. The sample is then exposed to infrared
radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational
frequencies of the bonds within the molecule. The resulting spectrum shows characteristic
bands for functional groups like N-H (amine), C=0O (carbonyl), and S=O (sulfonyl) groups.[25]
[26][27] Deuteration of N-H groups would cause a noticeable shift in the corresponding
stretching and bending vibration bands.

Mechanism of Action and Relevant Pathways

Sulfabenzamide, like other sulfonamides, acts as an antibacterial agent by competitively
inhibiting the enzyme dihydropteroate synthase (DHPS).[4][28] This enzyme is crucial for the
de novo synthesis of folic acid in bacteria. Since mammals obtain folic acid from their diet, this
pathway is an effective and selective target for antimicrobial drugs.

Folic Acid Synthesis Inhibition Pathway

The diagram below illustrates the mechanism by which sulfabenzamide inhibits the bacterial
folic acid synthesis pathway.
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Caption: Sulfabenzamide competitively inhibits dihydropteroate synthase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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